2-(1H-Imidazol-1-yl)-6-[(methylthio)methyl]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine
Description
The compound 2-(1H-Imidazol-1-yl)-6-[(methylthio)methyl]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine features a pyrido[3,2-d]pyrimidine core substituted with:
- A 1H-imidazol-1-yl group at position 2,
- A morpholin-4-yl group at position 4,
- A [(methylthio)methyl] group at position 4.
This structure is optimized for interactions with kinase targets, particularly phosphatidylinositol-3-kinase (PI3K), due to the imidazole and morpholine moieties, which are common in kinase inhibitors .
Properties
Molecular Formula |
C16H18N6OS |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[2-imidazol-1-yl-6-(methylsulfanylmethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H18N6OS/c1-24-10-12-2-3-13-14(18-12)15(21-6-8-23-9-7-21)20-16(19-13)22-5-4-17-11-22/h2-5,11H,6-10H2,1H3 |
InChI Key |
TUDCEDCSWSYSMA-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)N4C=CN=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
(a) Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine
- GDC-0941 (): A thieno[3,2-d]pyrimidine derivative with a 1H-indazol-4-yl group and a piperazinylmethyl sulfone substituent. Key Difference: The thieno core (thiophene-fused pyrimidine) vs. pyrido (pyridine-fused pyrimidine) alters electronic properties and binding affinity. GDC-0941 is a potent PI3K inhibitor (IC₅₀ = 3 nM) due to its sulfone group, which enhances solubility and target interaction . Target Compound: The pyrido core may reduce metabolic instability compared to thieno analogs .
(b) Pyrazolo[3,4-d]pyrimidine Derivatives
Substituent Modifications at Position 6
(a) Methoxymethyl vs. Methylthiomethyl
- CAS 1220114-11-3 (): 6-(methoxymethyl) instead of methylthiomethyl. Molecular Formula: C₁₆H₁₈N₆O₂ vs. C₁₆H₁₈N₆OS for the target compound.
(b) Carboxamide and Ester Derivatives
Morpholine and Imidazole Substituents
- Morpholine Role : Present in most analogs (e.g., GDC-0941, CAS 1220114-11-3), it contributes to solubility and forms hydrogen bonds with kinase ATP-binding pockets .
- Imidazole vs. Triazole/Pyrazole (): Replacing imidazole with 1,2,4-triazole () reduced antiepileptic activity, highlighting the imidazole’s critical role in π-π stacking or base pairing . 4-(dimethylamino)phenyl-imidazole derivatives () showed anti-cancer activity, suggesting the imidazole’s versatility in targeting diverse enzymes .
Pharmacological and Physicochemical Properties
Activity Profile
*Inferred from structural similarity to GDC-0941 and morpholine-imidazole pharmacophores.
Physicochemical Comparison
| Property | Target Compound | GDC-0941 | CAS 1220114-11-3 |
|---|---|---|---|
| Molecular Weight | 358.4 g/mol | 513.6 g/mol | 342.4 g/mol |
| LogP (Predicted) | ~2.8 | ~1.5 | ~1.2 |
| Water Solubility | Low | Moderate | Moderate |
| Key Functional Group | Methylthio | Sulfone | Methoxy |
- The target compound’s methylthio group balances lipophilicity and stability, avoiding the metabolic liabilities of esters or sulfones .
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